

# An In-depth Technical Guide to 3-Acetylbenzaldehyde (CAS: 41908-11-6)

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## Compound of Interest

Compound Name: 3-Acetylbenzaldehyde

Cat. No.: B1583000

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## Introduction

**3-Acetylbenzaldehyde**, also known by its synonym 3-formylacetophenone, is an aromatic organic compound featuring both an aldehyde and a ketone functional group. Its unique bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and known biological significance, with a focus on its potential applications in drug discovery and development.

## Physicochemical Properties

**3-Acetylbenzaldehyde** is a solid at room temperature with a pale yellow appearance. It is moderately soluble in common organic solvents such as ethanol and ether, but exhibits limited solubility in water.<sup>[1]</sup> A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	41908-11-6	[2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	148.16 g/mol	[2]
Appearance	Solid	
Melting Point	51-55 °C	
Boiling Point	>230 °F (>110 °C)	[3]
Solubility	Moderately soluble in ethanol and ether; limited solubility in water.	[1]
SMILES	<chem>CC(=O)c1cccc(c1)C=O</chem>	[1]
InChI Key	QVNFUJVNBCKNJ-UHFFFAOYSA-N	[1]

## Spectroscopic Data

The structural features of **3-Acetylbenzaldehyde** can be confirmed through various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **3-Acetylbenzaldehyde** would be expected to show characteristic signals for the aromatic protons, the aldehydic proton, and the methyl protons of the acetyl group. The aromatic protons would appear as a complex multiplet in the aromatic region. The aldehydic proton would be a singlet in the downfield region, typically around 9-10 ppm. The methyl protons of the acetyl group would appear as a singlet further upfield.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton. Key resonances would include two signals for the carbonyl carbons (one for the aldehyde and one for the ketone),

signals for the aromatic carbons, and a signal for the methyl carbon. The carbonyl carbons are typically found in the most downfield region of the spectrum (190-220 ppm).[4][5]

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Acetylbenzaldehyde** is characterized by the presence of strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and ketone groups.[6] Aromatic C-H and C=C stretching vibrations would also be present.[6][7]

- C=O Stretch (Ketone): A strong absorption band is expected around  $1685\text{ cm}^{-1}$ .
- C=O Stretch (Aldehyde): Another strong absorption band is expected around  $1705\text{ cm}^{-1}$ . [8]
- C-H Stretch (Aldehyde): Characteristic peaks are expected around  $2720$  and  $2820\text{ cm}^{-1}$ . [9]
- Aromatic C=C Stretch: Medium absorptions are expected in the  $1440\text{-}1625\text{ cm}^{-1}$  region. [7]

## Mass Spectrometry

In mass spectrometry, **3-Acetylbenzaldehyde** would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the formyl (-CHO) and acetyl (-COCH<sub>3</sub>) groups, leading to characteristic fragment ions. Common fragmentation patterns for aromatic aldehydes and ketones include the formation of acylium ions.[3][10]

## Synthesis and Reactivity

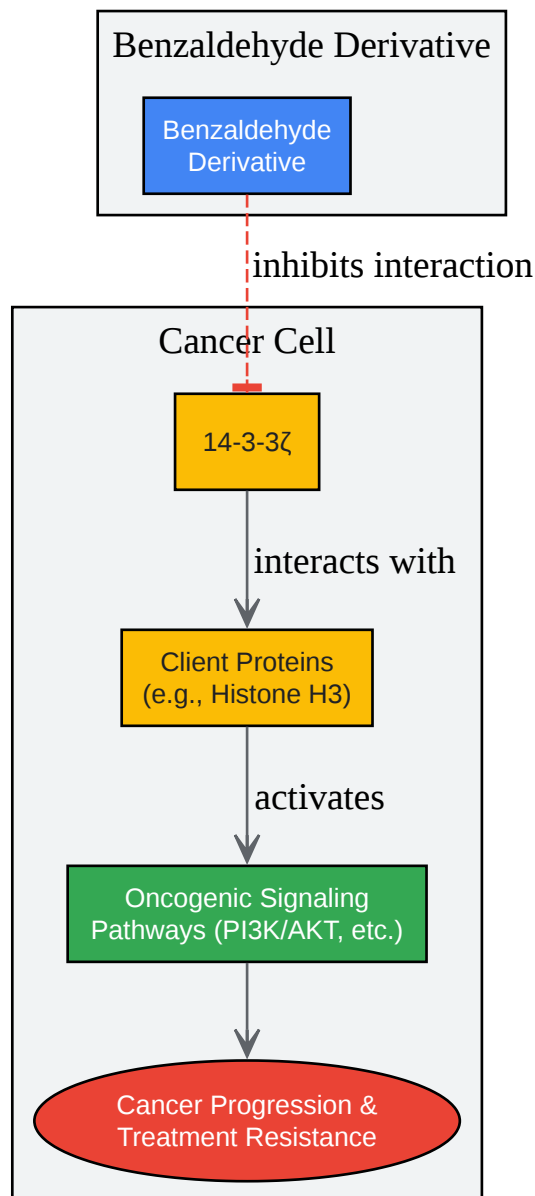
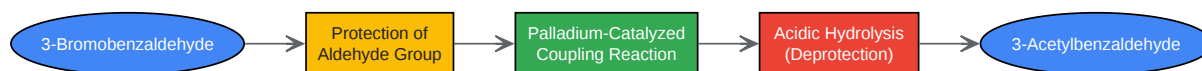
### Synthesis

The synthesis of **3-Acetylbenzaldehyde** can be challenging due to the meta-directing nature of the acetyl group and the ortho-, para-directing nature of a protected aldehyde group in electrophilic aromatic substitution reactions. A common strategy involves starting with a pre-functionalized benzene ring. One plausible synthetic route is the palladium-catalyzed coupling of 3-bromobenzaldehyde with an acetylating agent.

Experimental Protocol: Synthesis from 3-Bromobenzaldehyde (Illustrative)

This protocol is a general illustration of a potential synthetic route and may require optimization.

- **Protection of the Aldehyde:** The aldehyde group of 3-bromobenzaldehyde is first protected to prevent unwanted side reactions. This can be achieved by reacting it with ethylene glycol in the presence of an acid catalyst to form a dioxolane.
- **Coupling Reaction:** The resulting protected 3-bromobenzaldehyde derivative can then undergo a palladium-catalyzed cross-coupling reaction. For instance, a Stille coupling with tributyl(1-ethoxyvinyl)tin or a Suzuki coupling with an appropriate acetyl-bearing boronic acid derivative could introduce the acetyl group at the 3-position.
- **Deprotection:** The protecting group is then removed by acidic hydrolysis to regenerate the aldehyde functionality, yielding **3-Acetylbenzaldehyde**.



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